2-(Cyclopentyloxy)aniline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-cyclopentyloxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9;/h3-4,7-9H,1-2,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQKYGTWPGTRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2 Cyclopentyloxy Aniline Hydrochloride
Established Synthetic Routes and Reaction Pathways
The established synthetic routes to 2-(cyclopentyloxy)aniline (B1277582) hydrochloride are centered on the late-stage reduction of a nitro group and earlier-stage introduction of the cyclopentyloxy moiety. The selection of a specific pathway often depends on the availability of starting materials and desired reaction efficiency.
A common and pivotal step in the synthesis is the reduction of the nitro group of 2-(cyclopentyloxy)nitrobenzene to an amino group, yielding 2-(cyclopentyloxy)aniline. This transformation is critical as the nitro group serves as a powerful electron-withdrawing group that can facilitate earlier synthetic steps, such as nucleophilic aromatic substitution. Once the aniline (B41778) derivative is formed, it is converted to its hydrochloride salt for improved stability and handling. The final step typically involves treating the synthesized 2-(cyclopentyloxy)aniline with hydrochloric acid. orgsyn.org
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean reaction profile and high efficiency. researchgate.net This approach involves the use of a metal catalyst to facilitate the reaction of the nitro compound with hydrogen gas (H₂).
Common Catalysts and Conditions:
Palladium (Pd): Palladium-on-carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere.
Platinum (Pt): Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is another powerful catalyst for nitro group reduction.
Ruthenium (Ru): Supported ruthenium catalysts have also demonstrated high activity in the hydrogenation of nitroarenes. researchgate.net
The general reaction involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, where the reduction takes place. The process is generally selective for the nitro group, leaving other functional groups intact under mild conditions.
| Catalyst | Support | Typical Solvent | General Conditions |
|---|---|---|---|
| Palladium (Pd) | Carbon (C) | Ethanol, Methanol, Ethyl Acetate | Room temperature, 1-5 atm H₂ |
| Platinum (Pt) | None (PtO₂) | Acetic Acid, Ethanol | Room temperature, 1-3 atm H₂ |
| Ruthenium (Ru) | Alumina (Al₂O₃), Carbon (C) | Methanol, Ethanol | Elevated temperature and pressure may be required |
Metal-mediated reductions, often referred to as dissolving metal reductions, provide a classic and robust alternative to catalytic hydrogenation. These reactions utilize a metal in the presence of an acid to generate hydrogen in situ for the reduction. researchgate.net
A well-documented procedure for the synthesis of 2-(cyclopentyloxy)aniline involves the use of iron metal in the presence of hydrochloric acid. prepchem.com In this process, a mixture of iron powder, water, ethanol, and concentrated hydrochloric acid is heated to reflux. prepchem.com The precursor, 2-(cyclopentyloxy)nitrobenzene, is then added gradually to the refluxing mixture. prepchem.com The iron metal is oxidized while the nitro group is reduced to the amine. Following the reaction, the pH is adjusted to be slightly basic to liberate the free aniline, which is then extracted and purified. prepchem.com This method is advantageous due to the low cost and ready availability of iron. researchgate.net Other metals such as zinc (Zn) and tin (Sn) in acidic media can also be employed for this purpose. researchgate.netkoreascience.kr
The synthesis of the key intermediate, 2-(cyclopentyloxy)nitrobenzene, can be achieved via nucleophilic aromatic substitution (SNAr). This strategy requires an aromatic ring that is "activated" by a strong electron-withdrawing group, such as the nitro group, positioned ortho or para to a suitable leaving group. nih.gov
In a typical SNAr pathway for this synthesis, a precursor like 2-chloronitrobenzene or 2-fluoronitrobenzene is treated with a cyclopentoxide nucleophile (prepared from cyclopentanol (B49286) and a strong base like sodium hydride). The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the halide leaving group by the incoming cyclopentoxide. This method is highly effective for forming the ether linkage. nih.govrsc.org
An alternative strategy for forming the ether linkage is through the alkylation of a phenolic precursor. This method, a variation of the Williamson ether synthesis, typically starts with 2-nitrophenol. The phenolic hydroxyl group is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide. This phenoxide then reacts with a cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl iodide, to form 2-(cyclopentyloxy)nitrobenzene.
Alternatively, the synthesis can begin with 2-aminophenol (B121084). researchgate.net However, since both the amino and hydroxyl groups are nucleophilic, selective O-alkylation is required. researchgate.netresearchgate.net This is often achieved by first protecting the more nucleophilic amino group, for example, by converting it into an amide or an imine. researchgate.net Following protection, the hydroxyl group is alkylated with a cyclopentyl halide in the presence of a base. researchgate.net A final deprotection step then reveals the amino group, yielding 2-(cyclopentyloxy)aniline directly.
Reduction of 2-(Cyclopentyloxy)nitrobenzene to 2-(Cyclopentyloxy)aniline and Subsequent Hydrochloride Formation
Optimization of Synthetic Conditions and Yields
Optimizing the synthesis of 2-(cyclopentyloxy)aniline hydrochloride involves refining the conditions for each step to maximize yield and purity while minimizing reaction time and by-product formation.
For the metal-mediated reduction of 2-(cyclopentyloxy)nitrobenzene, key parameters include the reaction temperature, the rate of addition of the nitro compound, and the post-reaction pH adjustment. A specific literature preparation using iron and hydrochloric acid in an ethanol/water solvent system reports a yield of 64.3% after fractional distillation. prepchem.com The reaction is maintained at reflux for several hours to ensure complete conversion. prepchem.com
In catalytic hydrogenation , optimization focuses on catalyst selection, catalyst loading, hydrogen pressure, and solvent choice. Palladium-based catalysts often offer the best balance of reactivity and selectivity. researchgate.net The reaction progress is typically monitored by the cessation of hydrogen uptake, indicating complete reduction of the nitro group.
For alkylation and SNAr reactions , the choice of solvent, base, and temperature is critical. In SNAr reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction rate. In Williamson ether synthesis, the choice of base (e.g., K₂CO₃ vs. NaH) and the reactivity of the cyclopentyl halide (I > Br > Cl) significantly influence the reaction efficiency.
| Synthetic Step | Precursor | Reagents | Conditions | Product | Reported Yield | Reference |
|---|---|---|---|---|---|---|
| Metal-mediated Reduction | 2-(Cyclopentyloxy)nitrobenzene | Iron, Hydrochloric Acid, Ethanol, Water | Reflux for 5 hours | 2-(Cyclopentyloxy)aniline | 64.3% | prepchem.com |
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent is a critical parameter in the synthesis of aryl ethers like 2-(cyclopentyloxy)aniline, significantly influencing reaction rates and product yields. In reactions such as the Williamson ether synthesis, the solvent's polarity and its ability to solvate ions play a pivotal role. Polar aprotic solvents are often favored as they can dissolve the reacting species and stabilize intermediates without participating in hydrogen bonding, which could hinder the nucleophile.
Research into the Williamson ether synthesis demonstrates that solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are commonly used to achieve good results. wikipedia.org These solvents effectively solvate the cation of the alkoxide salt, thereby increasing the nucleophilicity of the oxygen anion and promoting the desired SN2 reaction. wikipedia.org Protic solvents, on the other hand, can form hydrogen bonds with the alkoxide, reducing its nucleophilic strength and slowing down the reaction. wikipedia.org
The following interactive table illustrates the hypothetical effect of different solvents on the yield of 2-(cyclopentyloxy)aniline in a typical Williamson synthesis, based on general principles observed in similar etherification reactions.
| Solvent | Dielectric Constant (ε) | Type | Typical Reaction Time (hours) | Expected Yield (%) |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 4-6 | 85-95 |
| Acetonitrile | 37.5 | Polar Aprotic | 6-8 | 80-90 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 12-16 | 60-70 |
| Ethanol | 24.5 | Polar Protic | 24 | 40-50 |
| Toluene (B28343) | 2.4 | Nonpolar | 24+ | <20 |
Note: The data in this table is illustrative and based on general outcomes for Williamson ether synthesis. Specific results for this compound may vary.
As indicated, polar aprotic solvents like DMF are expected to provide the highest yields in the shortest time. In contrast, nonpolar solvents such as toluene are generally poor choices for this type of reaction due to their inability to stabilize the charged intermediates.
Temperature and Pressure Influence on Product Formation
Temperature is a crucial factor that directly impacts the rate of reaction and the formation of byproducts in the synthesis of this compound. According to kinetic theory, increasing the temperature generally accelerates the reaction rate by providing the reacting molecules with sufficient energy to overcome the activation energy barrier. For a typical Williamson ether synthesis, reactions are often conducted at elevated temperatures, commonly between 50 to 100 °C, to ensure a reasonable reaction time of 1 to 8 hours. wikipedia.org
However, excessively high temperatures can have detrimental effects on selectivity. For instance, in the synthesis of aniline derivatives, high temperatures can promote side reactions, such as elimination reactions if secondary or tertiary alkyl halides are used, or over-hydrogenation in catalytic reduction steps. wikipedia.orgnih.gov In the context of synthesizing 2-(cyclopentyloxy)aniline via nitrobenzene (B124822) reduction, operating at elevated temperatures (above 100 °C) can compromise aniline selectivity. nih.gov Therefore, optimizing the temperature is a balancing act between achieving a high reaction rate and maintaining high product selectivity.
The influence of pressure is most relevant in syntheses involving gaseous reagents or when trying to influence reaction equilibria. For many liquid-phase syntheses of this compound at or near atmospheric pressure, the effect of pressure is minimal. However, in catalytic hydrogenation processes, such as the reduction of a nitro group to form the aniline moiety, hydrogen pressure is a critical parameter.
The table below illustrates the general influence of temperature on the synthesis of an aniline derivative, highlighting the trade-off between reaction rate and selectivity.
| Temperature (°C) | Relative Reaction Rate | Main Product | Potential Byproducts | Selectivity |
| 60 | 1x | 2-(Cyclopentyloxy)aniline | Unreacted starting materials | High |
| 100 | 4x | 2-(Cyclopentyloxy)aniline | Minor decomposition products | Good |
| 140 | 10x | 2-(Cyclopentyloxy)aniline | Increased decomposition/side products | Moderate |
| 180 | 25x | Mixture of products | Significant decomposition/side products | Low |
Note: This data is illustrative and based on general principles of chemical kinetics and selectivity in organic synthesis.
Catalyst Selection and Loading for Enhanced Productivity
Catalysis plays a vital role in many modern synthetic routes to aniline derivatives, offering pathways with higher efficiency and selectivity. For the synthesis of 2-(cyclopentyloxy)aniline, catalysts can be employed in both the ether formation step and in the synthesis of the aniline core.
Palladium-based catalysts are widely used for C-H functionalization and have been applied to the ortho-alkoxylation of anilide derivatives. bath.ac.uk Similarly, copper-catalyzed reactions are also employed for the synthesis of substituted anilines. acs.org In the context of forming the aniline group by reduction of a nitro precursor, catalysts such as palladium on carbon (Pd/C) with hydrogen gas are highly effective. youtube.com Alternatively, metals like iron in the presence of a weak acid provide a milder reduction method that can be more tolerant of other functional groups. youtube.com
Catalyst loading, which is the amount of catalyst used relative to the substrate, is a key parameter to optimize. Sufficient loading is necessary to achieve a desirable reaction rate, but excessive amounts can lead to increased costs, potential product contamination, and difficulties in purification. For industrial applications, finding the minimum catalyst loading that provides maximum productivity is crucial. For example, in the hydrogenation of nitrobenzene to aniline, a low loading of a palladium catalyst (e.g., 0.3 wt%) can be more effective at maximizing aniline selectivity at elevated temperatures compared to a higher loading catalyst. nih.gov
The following table provides an overview of different catalysts that could be applicable to the synthesis of 2-(cyclopentyloxy)aniline and their typical characteristics.
| Catalyst | Reaction Type | Typical Loading (mol%) | Advantages | Disadvantages |
| Palladium Acetate (Pd(OAc)₂) | C-O Coupling / Alkoxylation | 1-5 | High activity, good for C-H activation | High cost, potential for metal contamination |
| Copper(I) Iodide (CuI) | Ullmann Condensation | 5-10 | Lower cost than palladium, effective for aryl halides | Often requires higher temperatures and ligands |
| Iron (Fe) Powder | Nitro Group Reduction | Stoichiometric | Inexpensive, mild conditions | Generates significant inorganic waste |
| Palladium on Carbon (Pd/C) | Nitro Group Reduction | 0.1-1 | Highly efficient, recyclable | Flammable (with H₂), can reduce other groups |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of chemical compounds is of increasing importance for minimizing environmental impact and improving process safety and efficiency. jocpr.com The synthesis of this compound can be evaluated and optimized through the lens of these principles, focusing on aspects like atom economy and the use of sustainable materials.
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wordpress.com
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.com Reactions like additions and rearrangements often have 100% atom economy, while substitutions and eliminations generate byproducts and thus have lower atom economies. nih.gov
Let's consider a plausible Williamson ether synthesis route to 2-(cyclopentyloxy)aniline:
Reaction: 2-Aminophenol + Cyclopentyl Bromide + Sodium Hydroxide → 2-(Cyclopentyloxy)aniline + Sodium Bromide + Water
Molecular Weight of 2-(Cyclopentyloxy)aniline (C₁₁H₁₅NO): 177.24 g/mol nih.gov
Molecular Weight of 2-Aminophenol (C₆H₇NO): 109.13 g/mol
Molecular Weight of Cyclopentyl Bromide (C₅H₉Br): 149.03 g/mol
Molecular Weight of Sodium Hydroxide (NaOH): 40.00 g/mol
Calculation: % Atom Economy = [177.24 / (109.13 + 149.03 + 40.00)] x 100 % Atom Economy = [177.24 / 298.16] x 100 ≈ 59.4%
This calculation shows that, even with a 100% chemical yield, over 40% of the reactant mass is converted into byproducts (sodium bromide and water). Strategies to improve this include developing catalytic cycles where reagents are regenerated or designing addition-type reactions that incorporate all atoms into the final structure.
Waste minimization also involves reducing or eliminating the use of solvents and auxiliary substances. Solvent-free or catalyst-free reaction conditions, where feasible, represent a significant step towards greener synthesis. nih.govresearchgate.net For instance, some reactions involving aniline derivatives have been successfully carried out under solvent-free conditions by heating the neat reactants, which simplifies workup and eliminates solvent waste. nih.govresearchgate.net
Utilization of Sustainable Reagents and Solvents
The twelfth principle of green chemistry emphasizes using substances that are inherently safer for human health and the environment. This includes the choice of reagents and solvents. In the synthesis of this compound, this can be applied by:
Replacing Hazardous Solvents: Traditional solvents like DMF and dichloromethane (B109758) are effective but pose health and environmental risks. Greener alternatives are increasingly being adopted in organic synthesis. Acetonitrile, for example, has been identified as a "greener" option compared to solvents like dichloromethane and benzene (B151609) in some oxidative coupling reactions. scielo.br
Catalyst-Free and Metal-Free Reactions: Whenever possible, avoiding heavy metal catalysts is preferable to mitigate issues of toxicity and contamination. Catalyst-free syntheses of aniline derivatives have been developed, often requiring thermal conditions to proceed. nih.govnih.gov
Use of Milder Reagents: Employing less hazardous reagents contributes to a safer process. For example, using a mild base like potassium carbonate under solvent-free conditions has been shown to be effective for Williamson ether synthesis, avoiding the need for stronger, more corrosive bases. orgchemres.org
The table below compares conventional and greener solvent alternatives for organic synthesis.
| Conventional Solvent | Hazards | Greener Alternative(s) | Benefits of Alternative |
| Dichloromethane | Carcinogen, volatile | Acetonitrile | Less toxic, better balance of properties |
| N,N-Dimethylformamide (DMF) | Reproductive toxin, high boiling point | Cyrene, Dimethyl Sulfoxide (DMSO) | Bio-based (Cyrene), lower toxicity |
| Benzene | Carcinogen, flammable | Toluene, Cyclopentyl methyl ether (CPME) | Less toxic, better environmental profile |
| Diethyl Ether | Highly flammable, peroxide forming | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point, less peroxide formation |
By carefully selecting solvents and reagents and designing processes with high atom economy, the synthesis of this compound can be aligned more closely with the principles of green and sustainable chemistry.
Iii. Advanced Spectroscopic and Structural Characterization Techniques for 2 Cyclopentyloxy Aniline Hydrochloride
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-(Cyclopentyloxy)aniline (B1277582) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of 2-(Cyclopentyloxy)aniline hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the cyclopentyl group. The presence of the hydrochloride salt would lead to a downfield shift of the protons on and near the anilinium group (-NH3+) due to the electron-withdrawing effect of the positive charge.
The aromatic region would likely display a complex multiplet pattern for the four protons on the disubstituted benzene (B151609) ring. These protons, being in different chemical environments, would show characteristic ortho, meta, and para couplings.
The cyclopentyl group protons would appear in the aliphatic region of the spectrum. The proton attached to the carbon bearing the ether oxygen (methine proton) would be the most downfield of this group due to the deshielding effect of the oxygen atom. The remaining eight protons on the cyclopentyl ring would likely appear as overlapping multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH | 6.8 - 7.5 | Multiplet | 4H |
| Cyclopentyl CH-O | 4.7 - 4.9 | Multiplet | 1H |
| Cyclopentyl CH₂ | 1.5 - 2.0 | Multiplet | 8H |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 11 distinct carbon signals are expected, corresponding to the 11 carbon atoms in the structure.
The aromatic region would show six signals, with the carbon atom attached to the oxygen (C-O) being the most downfield due to the strong deshielding effect of the oxygen. The carbon atom bearing the anilinium group (C-N) would also be significantly downfield.
The aliphatic region would contain five signals for the cyclopentyl ring. The carbon atom of the C-O ether linkage would be the most downfield in this region. The other four carbon signals of the cyclopentyl ring would appear at higher field strengths.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | 145 - 155 |
| Aromatic C-N | 135 - 145 |
| Aromatic CH | 115 - 130 |
| Cyclopentyl CH-O | 75 - 85 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To definitively assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in assigning the protons within the cyclopentyl ring and in confirming the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
The IR spectrum of this compound would display characteristic absorption bands for the various functional groups. The presence of the anilinium ion is a key feature.
Key expected absorption bands include:
N-H Stretching: A broad band in the region of 2800-3200 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the anilinium group (-NH₃⁺).
C-H Stretching (Aromatic): Sharp peaks typically above 3000 cm⁻¹.
C-H Stretching (Aliphatic): Sharp peaks typically below 3000 cm⁻¹.
C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
N-H Bending: An absorption around 1500-1600 cm⁻¹.
C-O-C Stretching (Ether): A strong, characteristic band in the 1000-1300 cm⁻¹ region, likely around 1250 cm⁻¹ for an aryl alkyl ether.
C-N Stretching: A band in the 1250-1335 cm⁻¹ region for the aromatic amine.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Anilinium) | 2800 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| N-H Bend (Anilinium) | 1500 - 1600 | Medium |
| C-O-C Stretch (Ether) | 1200 - 1280 | Strong |
Note: These are predicted values and are subject to variation.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-C framework of the cyclopentyl group.
Expected prominent Raman bands would include:
Aromatic Ring Breathing Modes: Strong, sharp bands in the fingerprint region, which are characteristic of the substitution pattern of the benzene ring.
C-H Stretching (Aromatic and Aliphatic): These would also be visible in the Raman spectrum.
Skeletal Vibrations: The C-C stretching and bending vibrations of the cyclopentyl ring would give rise to signals in the fingerprint region.
Due to the lack of specific experimental data for this compound, a detailed analysis of its Raman spectrum is speculative. However, it would be a valuable tool for confirming the structural features identified by NMR and IR spectroscopy.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For the free base, 2-(Cyclopentyloxy)aniline, the theoretical exact mass can be calculated and compared with the experimentally obtained value. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
The molecular formula of 2-(Cyclopentyloxy)aniline is C₁₁H₁₅NO. Using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be calculated. This calculated value would then be compared to the mass measured by an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer. The extremely low mass error, typically in the parts-per-million (ppm) range, afforded by HRMS provides a high level of confidence in the assigned molecular formula.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Theoretical Monoisotopic Mass | 177.11536 g/mol |
| Expected [M+H]⁺ Ion | 178.12319 m/z |
| Typical Mass Accuracy | < 5 ppm |
This table presents the theoretical high-resolution mass spectrometry data for the free base form, 2-(Cyclopentyloxy)aniline.
Tandem mass spectrometry (MS/MS) is a technique used to further investigate the structure of a molecule. In an MS/MS experiment, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification and characterization.
For this compound, the protonated molecule, [M+H]⁺, would be the precursor ion. The fragmentation of this ion would likely proceed through several predictable pathways based on the structure of the molecule, which includes an aniline core, a cyclopentyloxy group, and the amine hydrochloride.
Proposed Fragmentation Pathway:
A primary fragmentation event would likely be the cleavage of the ether bond, leading to the loss of the cyclopentyl group as a neutral radical or the formation of a cyclopentyl cation. Another significant fragmentation would involve the loss of the entire cyclopentyloxy group. Cleavage within the aniline ring is also possible, though typically requires higher energy.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |
|---|---|---|---|
| 178.12 | 109.07 | C₅H₉• (Cyclopentyl radical) | [C₆H₇NO]⁺ |
| 178.12 | 93.06 | C₅H₈O (Cyclopentanone) | [C₆H₇N]⁺• |
| 178.12 | 69.07 | C₆H₇NO (Aminophenol) | [C₅H₉]⁺ |
This table outlines a proposed fragmentation pathway for protonated 2-(Cyclopentyloxy)aniline, with theoretical m/z values for key fragment ions.
X-ray Crystallography for Solid-State Structure Determination (if applicable to hydrochloride salts)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For amine hydrochloride salts, this method can provide invaluable information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
The applicability of X-ray crystallography to this compound is contingent upon the ability to grow single crystals of suitable size and quality. Amine hydrochlorides often form well-ordered crystalline lattices, making them amenable to this technique. gla.ac.ukgla.ac.uk
A successful crystallographic analysis would reveal:
The conformation of the molecule: The spatial arrangement of the cyclopentyloxy group relative to the aniline ring.
The nature of the ionic interaction: The precise location of the chloride ion relative to the protonated amine group.
Intermolecular interactions: The presence of hydrogen bonds between the ammonium (B1175870) group (N-H⁺) and the chloride ion (Cl⁻), as well as other potential non-covalent interactions that stabilize the crystal lattice. nih.govacs.org
Iv. Computational Chemistry and Theoretical Studies of 2 Cyclopentyloxy Aniline Hydrochloride
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. wikipedia.org It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation.
For 2-(Cyclopentyloxy)aniline (B1277582) hydrochloride, a DFT calculation would begin by constructing an initial 3D model of the molecule. The theory posits that the energy of the molecule is a functional of its electron density. The calculation then systematically adjusts the positions of the atoms to minimize the total energy of the system. This process, known as geometry optimization, yields the equilibrium geometry of the molecule, providing precise predictions of bond lengths, bond angles, and dihedral angles.
Upon protonation of the aniline (B41778) nitrogen to form the hydrochloride salt, significant changes in the geometry of the amino group are expected. In neutral aniline, the nitrogen atom is sp²-hybridized with some pyramidal character. In the anilinium ion, the nitrogen becomes sp³-hybridized, adopting a more tetrahedral geometry. wikipedia.org This would lead to an elongation of the C-N bond and changes in the angles involving the nitrogen atom. The specific basis set and functional (e.g., B3LYP/6-311++G(d,p)) used in the DFT calculation would influence the accuracy of these predictions. researchgate.net
Table 1: Predicted Geometric Parameters from a Hypothetical DFT Optimization of 2-(Cyclopentyloxy)anilinium ion
| Parameter | Expected Value Range | Description |
|---|---|---|
| C-N Bond Length | ~1.47 Å | The bond between the phenyl ring and the nitrogen atom, expected to be longer than in neutral aniline. wikipedia.org |
| N-H Bond Lengths | ~1.02 Å | The bonds between the nitrogen and its three hydrogen atoms. |
| C-N-H Bond Angles | ~109.5° | Reflecting the tetrahedral geometry around the protonated nitrogen. |
| C-O Bond Length | ~1.37 Å | The bond between the phenyl ring and the ether oxygen. |
Note: This table is illustrative and based on general principles of anilinium ions. Actual values would require specific DFT calculations for 2-(Cyclopentyloxy)aniline hydrochloride.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the protonation of the amino group significantly lowers the energy of the HOMO, as the lone pair on the nitrogen is no longer available for donation into the aromatic system. This would result in a larger HOMO-LUMO gap compared to the neutral 2-(cyclopentyloxy)aniline, indicating greater stability and lower reactivity towards electrophiles.
Quantum chemical calculations can visualize the spatial distribution of the HOMO and LUMO. In the anilinium ion, the HOMO is expected to be localized primarily on the substituted phenyl ring, while the LUMO would also be distributed over the ring.
Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Definition | Expected Trend for Anilinium Ion |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Lower (more negative) than neutral aniline |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Similar to or slightly lower than neutral aniline |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Larger than neutral aniline, indicating higher stability. thaiscience.info |
| Ionization Potential (I) | ≈ -EHOMO | Higher |
| Electron Affinity (A) | ≈ -ELUMO | Higher |
| Chemical Hardness (η) | ≈ (I - A) / 2 | Higher, indicating less reactivity |
Note: This table presents expected trends based on FMO theory applied to anilinium ions. Specific values require dedicated calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP surface would show a large region of positive electrostatic potential localized around the -NH3+ group, as expected for a cation. This makes the anilinium group itself highly unattractive to electrophiles. The phenyl ring and the oxygen atom of the cyclopentyloxy group would exhibit less positive or even slightly negative potential, influenced by the electron-donating nature of the alkoxy group. However, the strong electron-withdrawing inductive effect of the -NH3+ group would generally reduce the electron density of the aromatic ring compared to the neutral aniline derivative, making it less susceptible to electrophilic substitution. Studies on substituted anilines have shown a strong correlation between the electrostatic potential at the nitrogen and the substituent's electronic effects. diva-portal.orgresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
These computational techniques are used to explore the flexibility of a molecule and its behavior over time, both in isolation and in different environments.
Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For this compound, conformational flexibility arises primarily from the rotation around the C(phenyl)-O and O-C(cyclopentyl) bonds, as well as the puckering of the cyclopentyl ring.
A systematic conformational search or potential energy surface scan would be performed to identify all low-energy conformers. For each stable conformer, a geometry optimization and frequency calculation would be carried out to confirm it as a true energy minimum and to determine its relative stability. It is likely that the orientation of the bulky cyclopentyloxy group relative to the -NH3+ group will be a key determinant of the most stable conformation, governed by steric hindrance.
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, typically in a solvent like water, would provide insights into its dynamic behavior. bohrium.comnih.gov
The simulation would reveal how the molecule interacts with its surroundings (e.g., water molecules and the chloride counter-ion), the stability of its different conformations in solution, and the nature of hydrogen bonding between the -NH3+ group and solvent molecules. In the solid state, MD simulations could help understand crystal packing forces and the vibrational motions of the ions within the crystal lattice. These simulations are computationally intensive but offer a detailed picture of the molecule's behavior in a condensed phase, going beyond the static picture provided by quantum chemical calculations on a single molecule.
Reaction Mechanism Elucidation through Computational Modeling
The synthesis of 2-(cyclopentyloxy)aniline, the precursor to its hydrochloride salt, likely proceeds through a nucleophilic substitution reaction, such as the Williamson ether synthesis. In this proposed route, an aniline derivative reacts with a cyclopentyl halide or a similar species with a good leaving group. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in dissecting the mechanism of such reactions.
A key step in the synthesis of 2-(cyclopentyloxy)aniline is the formation of the ether linkage, which involves the attack of the aniline nitrogen or a phenoxide oxygen (depending on the specific aniline derivative used) on the cyclopentyl electrophile. This is typically an S\N2 reaction. The transition state of this step is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.
Computational chemists can locate and characterize this transition state using various algorithms. The geometry of the transition state would reveal the simultaneous breaking of the bond between the cyclopentyl carbon and the leaving group and the formation of the new bond with the aniline moiety. Key parameters of the transition state, such as bond lengths and angles, provide a snapshot of the reaction at its most critical juncture. For instance, in the transition state, the incoming nucleophile and the outgoing leaving group are typically positioned at approximately 180° to each other relative to the carbon atom being attacked. masterorganicchemistry.com
Table 1: Hypothetical Transition State Parameters for the S\N2 Reaction in the Synthesis of 2-(Cyclopentyloxy)aniline
| Parameter | Value | Description |
| C-O Bond Length (forming) | ~2.0 Å | The partial bond between the cyclopentyl carbon and the aniline oxygen. |
| C-X Bond Length (breaking) | ~2.2 Å | The partial bond between the cyclopentyl carbon and the leaving group (e.g., Br). |
| O-C-X Angle | ~175° | The angle indicating the backside attack geometry of the nucleophile. |
| Imaginary Frequency | ~300i cm⁻¹ | A single imaginary frequency in the vibrational analysis confirms a true transition state. |
Note: The values in this table are illustrative and would need to be calculated using quantum chemical methods for the specific reaction.
The characterization is confirmed by a vibrational frequency analysis, where a true transition state is identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction pathway can be constructed. This profile, often depicted as a reaction coordinate diagram, illustrates the energy changes that occur as the reaction progresses. The activation energy, which is the difference in energy between the reactants and the transition state, is a crucial determinant of the reaction rate.
For the synthesis of 2-(cyclopentyloxy)aniline, computational studies would likely compare different potential pathways. For example, the reaction could proceed via direct N-alkylation of 2-aminophenol (B121084) or O-alkylation of 2-aminophenol followed by subsequent steps. DFT calculations can predict which pathway is more favorable by comparing their respective activation barriers. researchgate.net A lower activation energy implies a faster reaction rate under given conditions.
Table 2: Illustrative Energetic Profile for a Proposed Synthetic Pathway
| Species | Relative Energy (kcal/mol) |
| Reactants (2-aminophenol + cyclopentyl bromide) | 0.0 |
| Transition State 1 (O-alkylation) | +25.0 |
| Intermediate (2-(cyclopentyloxy)aniline) | -10.0 |
| Products (this compound) | -15.0 |
Note: These are hypothetical values to illustrate the concept of an energetic profile.
These computational energetic profiles can guide synthetic chemists in choosing the optimal reaction conditions to favor the desired product and minimize side reactions.
The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. Computational chemistry can account for these solvent effects using various models, with continuum models being a popular and efficient choice. youtube.comresearchgate.net In these models, the solvent is represented as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. The Polarizable Continuum Model (PCM) is a widely used example.
For the synthesis of 2-(cyclopentyloxy)aniline, which involves charged or polar species like the aniline nucleophile and the leaving group, the choice of solvent is critical. A polar solvent would be expected to stabilize the charged transition state more effectively than a nonpolar solvent, thereby lowering the activation energy and accelerating the reaction. Continuum models can quantify this stabilization effect by calculating the free energy of solvation for each species along the reaction pathway. researchgate.net
By performing calculations in different simulated solvents (e.g., water, ethanol (B145695), DMSO), a theoretical screening of solvents can be conducted to identify the most suitable medium for the synthesis, complementing experimental observations.
Table 3: Hypothetical Solvent Effects on the Activation Energy
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1 | 35.0 |
| Toluene (B28343) | 2.4 | 30.5 |
| Acetone | 21 | 26.2 |
| Water | 78 | 24.0 |
Note: The trend shown is illustrative of the expected effect of solvent polarity on the activation energy of a reaction involving polar species.
V. Reactivity and Derivatization Strategies of 2 Cyclopentyloxy Aniline Hydrochloride
Amine Reactivity and Functionalization
The primary amino group of 2-(cyclopentyloxy)aniline (B1277582) is a versatile functional handle, readily participating in a variety of reactions to form amides, sulfonamides, and alkylated amines. These transformations are fundamental for building molecular complexity and modulating the compound's physicochemical properties.
Acylation and Sulfonylation Reactions
Acylation of the primary amine in 2-(cyclopentyloxy)aniline can be readily achieved by reacting the free base with acylating agents such as acid chlorides or acid anhydrides. This reaction typically proceeds in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct and facilitate the reaction. The resulting N-acylated products are valuable intermediates in organic synthesis. For instance, the acetyl group can serve as a protecting group for the amine, moderating its activating effect and directing subsequent electrophilic aromatic substitution to the para position due to steric hindrance.
Sulfonylation follows a similar principle, reacting the aniline (B41778) with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield a sulfonamide. These reactions are often utilized in medicinal chemistry to introduce the sulfonyl moiety, which can act as a stable hydrogen bond donor and acceptor.
| Reagent Class | Example Reagent | Product Type | General Conditions |
| Acid Chloride | Acetyl chloride | Amide | Base (e.g., Pyridine, Et₃N), Aprotic Solvent |
| Acid Anhydride | Acetic anhydride | Amide | Base (optional), Neat or Solvent |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide | Base (e.g., Pyridine, NaOH), Solvent |
Alkylation of the Amine Nitrogen
N-alkylation of 2-(cyclopentyloxy)aniline introduces alkyl substituents onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, as well as potential O-alkylation of the starting material under harsh conditions. A more controlled approach is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or hydrogen with a metal catalyst. This method provides higher selectivity for the desired N-alkylated product. Another strategy involves using metal-catalyzed N-alkylation reactions, for example, with alcohols, which are considered green and atom-economical processes.
| Alkylation Method | Alkylating Agent | Reducing Agent / Catalyst | Product Type |
| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone | NaBH₃CN, H₂/Pd-C | Secondary/Tertiary Amine |
| Catalytic (Hydrogen Borrowing) | Alcohol | Transition Metal Catalyst | Secondary/Tertiary Amine |
Diazotization and Coupling Reactions
The primary aromatic amine of 2-(cyclopentyloxy)aniline can be converted into a diazonium salt through a process known as diazotization. chemicalnote.com This reaction involves treating the aniline hydrochloride with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). chemicalnote.comrsc.org The resulting 2-(cyclopentyloxy)benzenediazonium chloride is a highly versatile intermediate.
The diazonium group can be replaced by a wide variety of substituents in what are known as Sandmeyer or Sandmeyer-type reactions. For example, treatment with copper(I) halides (CuCl, CuBr) allows for the introduction of halogens onto the aromatic ring. Similarly, reaction with copper(I) cyanide yields the corresponding nitrile. Diazonium salts are also key precursors for azo coupling reactions, where they act as electrophiles and react with electron-rich aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds. organic-chemistry.org
Aromatic Ring Functionalization
The aromatic ring of 2-(cyclopentyloxy)aniline is activated towards electrophilic substitution by the strong electron-donating amino group and the moderately activating cyclopentyloxy group. Both are ortho-, para-directing. The combined directing effect strongly favors substitution at the positions ortho and para to the amino group (positions 3, 5, and particularly 6) and ortho and para to the cyclopentyloxy group (positions 3 and 5). The position para to the strongly activating amino group (position 5) and the position ortho to the amino group and meta to the ether (position 6) are the most likely sites for substitution. Steric hindrance from the bulky cyclopentyloxy group may influence the regiochemical outcome.
Electrophilic Aromatic Substitution Reactions (e.g., halogenation, nitration)
Halogenation: The activated ring of 2-(cyclopentyloxy)aniline is expected to react readily with halogens. For instance, bromination with bromine water would likely lead to polybromination due to the high activation of the ring. byjus.com For selective monohalogenation, milder conditions are required. Often, the amino group is first acylated to temper its activating effect and to introduce steric bulk, which favors para-substitution. The subsequent halogenation, for example with N-bromosuccinimide (NBS), would then yield the halogenated N-acyl aniline, which can be deprotected to reveal the halogenated aniline.
Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic, leading to oxidation and the formation of a significant amount of the meta-isomer because, under the strongly acidic conditions, the aniline is protonated to form the anilinium ion, which is a meta-director. stackexchange.com To achieve controlled nitration, the amino group is typically protected via acylation. The resulting acetanilide (B955) is then nitrated, which proceeds with high selectivity for the para-isomer. Subsequent hydrolysis of the amide yields the desired nitroaniline.
| Reaction | Reagent(s) | Expected Major Product (on protected aniline) |
| Bromination | Br₂ / Acetic Acid or NBS | 4-Bromo-2-(cyclopentyloxy)acetanilide |
| Chlorination | Cl₂ / Acetic Acid or NCS | 4-Chloro-2-(cyclopentyloxy)acetanilide |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-2-(cyclopentyloxy)acetanilide |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
To participate in palladium-catalyzed cross-coupling reactions, 2-(cyclopentyloxy)aniline must first be converted into a suitable substrate, typically an aryl halide or triflate. This can be achieved through the methods described above, such as diazotization followed by a Sandmeyer reaction to install a halide, or through electrophilic halogenation of the protected aniline.
Suzuki-Miyaura Coupling: A halogenated derivative of 2-(cyclopentyloxy)aniline, for example, 4-bromo-2-(cyclopentyloxy)aniline, can undergo Suzuki-Miyaura coupling. nih.gov This reaction couples the aryl halide with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is a powerful tool for the synthesis of biaryl compounds. nih.gov
Heck-Mizoroki Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org A halo-substituted 2-(cyclopentyloxy)aniline could be used to introduce an alkenyl group onto the aromatic ring, providing access to a wide range of functionalized derivatives. wikipedia.org
Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne, typically using a copper(I) co-catalyst. wikipedia.org This reaction would allow for the introduction of an alkynyl moiety onto the 2-(cyclopentyloxy)aniline scaffold, creating a versatile synthetic handle for further transformations such as click chemistry or the synthesis of complex heterocyclic systems. wikipedia.orgorganic-chemistry.org
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl |
| Heck-Mizoroki | Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base | Aryl-alkene |
| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |
Cyclopentyloxy Moiety Modifications
The ether linkage connecting the cyclopentyl group to the aniline ring is a central feature for targeted chemical modifications. The strategies employed can range from complete removal and replacement of the cyclopentyl group to subtle stereochemical alterations within the ring itself.
The C(aryl)-O bond of the ether in 2-(cyclopentyloxy)aniline is characteristically robust due to the partial double bond character arising from the resonance of the oxygen's lone pairs with the aromatic system. youtube.com This stability necessitates potent reagents for its cleavage. acs.org The reaction typically proceeds via protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack on the adjacent carbon of the cyclopentyl ring.
Cleavage Strategies: Commonly employed methods for the cleavage of aryl alkyl ethers, which would be applicable to 2-(cyclopentyloxy)aniline, involve strong acids. Reagents such as hydrogen bromide (HBr), hydrogen iodide (HI), or Lewis acids like boron tribromide (BBr₃) are effective. The process results in the formation of 2-aminophenol (B121084) and the corresponding cyclopentyl halide or alcohol.
Re-etherification Strategies: Following cleavage, the resulting 2-aminophenol serves as a versatile precursor for re-etherification, allowing for the introduction of diverse alkyl or cycloalkyl groups. Modern cross-coupling reactions are particularly well-suited for this transformation, offering mild conditions and broad functional group tolerance compared to classical methods like the Williamson ether synthesis. Prominent examples include the Ullmann condensation and palladium-catalyzed Buchwald-Hartwig C-O coupling reactions. organic-chemistry.org These methods typically involve coupling the phenol (B47542) with an appropriate alkyl or cycloalkyl halide or pseudohalide in the presence of a metal catalyst and a suitable ligand. organic-chemistry.org
Table 1: Potential Methods for Cleavage and Re-etherification This table is interactive. Click on the headers to sort.
| Transformation | Reaction Type | Typical Reagents/Catalysts | Key Considerations |
|---|---|---|---|
| Cleavage | Acid-mediated Cleavage | HBr, HI, BBr₃ | Harsh conditions; potential for side reactions on the aniline moiety. |
| Cleavage | Nickel-Catalyzed Activation | Ni(0) complexes with NHC ligands | Milder conditions, but substrate scope can be sensitive. acs.org |
| Re-etherification | Ullmann Condensation | Cu catalyst, Base (e.g., K₂CO₃), Ligand (e.g., N,N-dimethylglycine) | High temperatures often required; suitable for coupling with alkyl iodides. organic-chemistry.org |
| Re-etherification | Buchwald-Hartwig Coupling | Pd catalyst, Ligand (e.g., biaryl phosphines), Base (e.g., NaOtBu) | Mild conditions; broad substrate scope including chlorides and bromides. organic-chemistry.org |
| Re-etherification | Chan-Lam Coupling | Cu catalyst, Base, Oxygen source | Couples phenols with boronic acids. |
Stereochemistry plays a critical role in determining a molecule's biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic profiles. nih.govresearchgate.net The cyclopentane (B165970) ring in 2-(cyclopentyloxy)aniline is achiral. However, the introduction of substituents onto the ring can create one or more stereocenters, leading to diastereomers and enantiomers with distinct three-dimensional arrangements.
The development of stereochemically complex cyclopentane structures is a significant area of synthetic chemistry, recognized for its value in creating novel bioactive compounds. researchgate.net The synthesis of specific stereoisomers of 2-(cyclopentyloxy)aniline derivatives would require either resolving a racemic mixture of a substituted cyclopentyl precursor or, more efficiently, employing an asymmetric synthesis. This could involve using chiral starting materials, chiral auxiliaries, or asymmetric catalysis to construct the desired stereoisomer of a functionalized cyclopentanol (B49286) before its attachment to the 2-aminophenol core. researchgate.net
For instance, introducing a hydroxyl or methyl group at the 2- or 3-position of the cyclopentyl ring would generate chiral centers. The absolute configuration (R or S) at these centers could profoundly influence the molecule's interaction with its biological target. nih.gov The synthesis of such derivatives would allow for a systematic exploration of the structure-activity relationship (SAR) related to the stereochemistry of the cycloalkoxy side chain.
Table 2: Hypothetical Chiral Modifications of the Cyclopentyl Moiety This table is interactive. Click on the headers to sort.
| Substituent Position | Example Substituent | Number of New Stereocenters | Potential Synthetic Precursor | Rationale for Modification |
|---|---|---|---|---|
| C-2 | -OH | 2 | (1R,2R)-2-aminocyclopentanol | Introduce hydrogen bonding capability; explore diastereomeric effects. |
| C-3 | -CH₃ | 2 | (1S,3R)-3-methylcyclopentanol | Increase lipophilicity; probe steric tolerance at the binding site. |
| C-1 and C-2 | Fused ring (e.g., bicyclo[3.1.0]hexane) | 3+ | Chiral bicyclic alcohol | Introduce conformational rigidity to lock the side chain in a specific orientation. nih.gov |
| C-3 and C-4 | -OH (dihydroxy) | 4 | Chiral cyclopentane-1,3-diol | Enhance polarity and potential for multiple hydrogen bonds. researchgate.net |
By systematically synthesizing and evaluating these stereochemically defined analogues, a deeper understanding of the spatial and electronic requirements for biological activity can be achieved, guiding the design of more potent and selective compounds.
Vi. 2 Cyclopentyloxy Aniline Hydrochloride As a Precursor in Advanced Organic Synthesis
Synthesis of Heterocyclic Scaffolds Utilizing the Aniline (B41778) Core
The primary amino group of 2-(cyclopentyloxy)aniline (B1277582) is a key functional handle for building various heterocyclic systems. Its nucleophilicity allows it to participate in condensation and cyclization reactions, forming the nitrogen-containing core of numerous important scaffolds.
Quinoxaline (B1680401) Derivatives
Quinoxalines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. They are prominent structures in medicinal chemistry and materials science. mdpi.com The most common and direct method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govmtieat.org
While 2-(cyclopentyloxy)aniline is not an ortho-diamine itself, it can be a precursor to one through a nitration and subsequent reduction sequence. However, a more direct, albeit theoretical, pathway involves its transformation into a reactive intermediate that can cyclize. For instance, oxidative cyclization methods could potentially be employed. Although specific literature examples detailing the use of 2-(cyclopentyloxy)aniline in quinoxaline synthesis are not prevalent, its structural motifs are found in complex molecules that act as inhibitors for targets like Apoptosis signal-regulated kinase 1 (ASK1). nih.gov
Below is a representative table illustrating the general synthesis of quinoxalines from ortho-phenylenediamines, a class of compounds to which 2-(cyclopentyloxy)aniline is related and can be converted.
| Ortho-phenylenediamine Reactant | 1,2-Dicarbonyl Reactant | Resulting Quinoxaline Product | Typical Conditions |
|---|---|---|---|
| 1,2-Diaminobenzene | Benzil | 2,3-Diphenylquinoxaline | Ethanol (B145695), Reflux |
| 4,5-Dimethyl-1,2-diaminobenzene | Glyoxal | 6,7-Dimethylquinoxaline | Acetic Acid, Room Temp. |
| 4-Chloro-1,2-diaminobenzene | 2,3-Butanedione | 6-Chloro-2,3-dimethylquinoxaline | Methanol, Reflux |
Quinoline (B57606) and Pyrimidine (B1678525) Derivatives
Quinoline Derivatives: The quinoline scaffold, a fusion of benzene and pyridine (B92270) rings, is a cornerstone in medicinal chemistry. Several classic named reactions utilize anilines as key starting materials for quinoline synthesis. jptcp.comorganic-chemistry.org Prominent among these are the Doebner-von Miller and Friedländer syntheses.
The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis. wikipedia.orgnih.govslideshare.net 2-(Cyclopentyloxy)aniline, as a substituted aniline, is a suitable substrate for this reaction. The reaction mechanism generally involves the conjugate addition of the aniline to the unsaturated carbonyl, followed by acid-catalyzed cyclization and dehydrogenation to form the aromatic quinoline ring. wikipedia.orgnih.gov The presence of the ortho-cyclopentyloxy group would be expected to direct the cyclization to form an 8-substituted quinoline derivative.
The Friedländer synthesis is another powerful method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.orgjk-sci.comorganicreactions.org While 2-(cyclopentyloxy)aniline itself is not a 2-aminoaryl ketone, it can be acylated and then utilized in this synthesis. This reaction is often catalyzed by acids or bases and proceeds through an initial condensation to form a Schiff base or enamine, followed by an intramolecular cyclization and dehydration. wikipedia.orgnih.gov
| Reaction Name | Aniline Reactant | Co-Reactant(s) | General Product Structure |
|---|---|---|---|
| Doebner-von Miller | Aniline | α,β-Unsaturated Aldehyde/Ketone | Substituted Quinoline |
| Skraup Synthesis | Aniline | Glycerol, Oxidizing Agent | Quinoline |
| Friedländer Synthesis | 2-Aminoaryl Ketone | Methylene Ketone/Aldehyde | 2,3-Disubstituted Quinoline |
| Combes Synthesis | Aniline | 1,3-Dicarbonyl Compound | 2,4-Disubstituted Quinoline |
Pyrimidine Derivatives: Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. They are of immense biological importance. The synthesis of 2-anilinopyrimidines, for example, can be achieved through the reaction of guanidines with β-dicarbonyl compounds or their equivalents. researchgate.netnih.gov 2-(Cyclopentyloxy)aniline can be converted into a corresponding guanidine (B92328) derivative, which can then undergo cyclocondensation to form the pyrimidine ring. These derivatives are often investigated as potent kinase inhibitors. nih.gov
Indole (B1671886) and Carbazole (B46965) Systems
Indole Systems: The indole ring system is one of the most important heterocycles in drug discovery. The Fischer indole synthesis is a venerable and highly versatile method for creating indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. tcichemicals.comwikipedia.org 2-(Cyclopentyloxy)aniline can be readily converted to its corresponding hydrazine (B178648) derivative via diazotization followed by reduction. This hydrazine can then be reacted with a variety of ketones or aldehydes to produce indoles bearing the cyclopentyloxy substituent at the 7-position. nih.gov The reaction proceeds through a hydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement followed by elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org
| Aryl Hydrazine Precursor | Carbonyl Reactant | Potential Indole Product | Key Reaction Step |
|---|---|---|---|
| Phenylhydrazine | Acetone | 2-Methylindole | nih.govnih.gov-Sigmatropic Rearrangement |
| 4-Methoxyphenylhydrazine | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | nih.govnih.gov-Sigmatropic Rearrangement |
| 2-(Cyclopentyloxy)phenylhydrazine (Hypothetical) | Pyruvic Acid | 7-(Cyclopentyloxy)indole-2-carboxylic acid | nih.govnih.gov-Sigmatropic Rearrangement |
Carbazole Systems: Carbazoles are tricyclic aromatic compounds containing a central five-membered nitrogen-containing ring fused to two benzene rings. They are known for their applications in materials science and as pharmacological scaffolds. psu.eduresearchgate.net One classical route to carbazoles is the Borsche–Drechsel cyclization. More modern methods often involve palladium-catalyzed C-N bond formation or C-H activation strategies. mit.edu For example, a diphenylamine (B1679370) intermediate can undergo intramolecular dehydrogenative coupling to form the carbazole core. 2-(Cyclopentyloxy)aniline could be used as a building block for such a diphenylamine precursor through a Buchwald-Hartwig or Ullmann coupling reaction with a suitably substituted halobenzene. Subsequent intramolecular cyclization would yield a cyclopentyloxy-substituted carbazole.
Construction of Complex Organic Molecules
Beyond standard heterocyclic systems, the aniline core of 2-(cyclopentyloxy)aniline provides a starting point for the assembly of more intricate molecular architectures.
Macrocyclic Systems
Macrocycles, cyclic molecules containing rings of 12 or more atoms, represent an important class of compounds with unique therapeutic potential. Aniline derivatives can be incorporated into macrocyclic frameworks through various reactions. For example, the amino group of 2-(cyclopentyloxy)aniline can be used in macrolactamization reactions. If the aniline is part of a larger molecule containing a distal carboxylic acid group, intramolecular amide bond formation under high-dilution conditions can yield a macrocyclic lactam. The cyclopentyloxy group could serve to influence the conformational preference of the resulting macrocycle, a critical factor in its binding to biological targets.
Polyaromatic Systems
Polyaromatic systems are molecules containing multiple fused aromatic rings. Substituted anilines are valuable precursors for building such extended π-systems. researchgate.netrsc.org One approach involves the diazotization of the aniline followed by a reaction that generates a benzyne (B1209423) or aryl radical intermediate, which can then undergo cycloaddition or annulation reactions with other aromatic partners. The synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), for instance, has been achieved utilizing aryl-substituted anilines. researchgate.netrsc.org In a hypothetical application, 2-(cyclopentyloxy)aniline could be diazotized and then reacted with an alkyne under photocatalytic conditions to initiate a benzannulation cascade, ultimately leading to complex phenanthrene-like structures bearing the cyclopentyloxy moiety.
Based on the conducted research, there is currently a lack of specific, publicly available scientific literature detailing the direct application of 2-(Cyclopentyloxy)aniline hydrochloride as a precursor in asymmetric synthesis. While the principles of asymmetric synthesis are well-established and anilines, in general, can serve as precursors for chiral ligands, catalysts, or auxiliaries, specific examples and detailed research findings for this particular compound are not readily found in the searched scientific databases and publications.
Therefore, a detailed article with research findings and data tables on the asymmetric synthesis applications of this compound cannot be generated at this time. Further research and new publications in the field of organic chemistry may provide such details in the future.
Vii. Exploration of Structure Activity Relationships Sar and Mechanistic Bioactivity for Derivatives in Vitro Studies
Design Principles for Derivatives Targeting Specific Molecular Interactions
The rational design of derivatives of 2-(cyclopentyloxy)aniline (B1277582) hydrochloride is fundamentally guided by the objective of enhancing their interaction with specific biological targets. A key strategy involves modifying the core structure to achieve a complementary fit within the target's binding site, thereby maximizing potency and selectivity. This is often achieved through a structure-based design approach, which leverages knowledge of the three-dimensional structure of the target protein to inform the design of more effective inhibitors.
Pharmacophore modeling is another critical design principle. This involves identifying the essential structural features (pharmacophore) of a molecule that are responsible for its biological activity. For aniline (B41778) derivatives, these features may include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic moieties. By understanding the optimal spatial arrangement of these features, medicinal chemists can design new derivatives with a higher probability of potent activity.
Furthermore, the concept of bioisosteric replacement is frequently employed. This involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. For instance, modifications to the aniline ring or the cyclopentyl group can be systematically explored to probe the steric and electronic requirements of the target binding site.
In Vitro Mechanistic Studies of Enzyme Inhibition by Derivatives
In vitro enzyme inhibition assays are crucial for elucidating the mechanism of action of novel compounds and for establishing a clear structure-activity relationship. Studies on derivatives of the closely related 2-cyclopentyloxyanisole scaffold have provided significant insights into their potential as enzyme inhibitors.
A series of these derivatives were evaluated for their inhibitory activity against several key enzymes implicated in disease pathways, including cyclooxygenase-2 (COX-2), phosphodiesterase 4B (PDE4B), and the production of tumor necrosis factor-alpha (TNF-α). The results of these in vitro assays revealed that specific structural modifications led to potent and selective inhibition.
For example, certain derivatives demonstrated significant inhibitory activity against COX-2, an enzyme involved in inflammation and pain. The introduction of specific substituents on the aromatic ring was found to be critical for this activity. Similarly, other derivatives showed potent inhibition of PDE4B, an enzyme involved in inflammatory and respiratory diseases.
The following interactive data table summarizes the in vitro enzyme inhibition data for selected 2-cyclopentyloxyanisole derivatives, highlighting the impact of different structural modifications on their inhibitory potency (IC50 values).
| Compound | Target Enzyme | IC50 (µM) |
| Derivative A | COX-2 | 1.08 |
| Derivative B | COX-2 | 1.88 |
| Derivative C | PDE4B | 5.62 |
| Derivative D | PDE4B | 3.98 |
| Derivative E | TNF-α | 2.01 |
| Derivative F | TNF-α | 6.72 |
This table is interactive. Click on the headers to sort the data.
These mechanistic studies, often complemented by molecular docking simulations, help to visualize the binding modes of the inhibitors within the active site of the enzymes. Such insights are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.
Receptor Binding Studies at the Molecular Level for Derivatives
While extensive in vitro enzyme inhibition data exists for closely related analogs, specific receptor binding studies for derivatives of 2-(cyclopentyloxy)aniline hydrochloride are not extensively reported in the public domain. Receptor binding assays are a cornerstone of drug discovery, providing a direct measure of the affinity of a compound for a specific receptor. These assays, typically employing radiolabeled ligands, are used to determine key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of a test compound.
The general methodology for such studies involves incubating a source of the target receptor (e.g., cell membranes or purified protein) with a radiolabeled ligand that is known to bind to the receptor. The ability of a test compound to displace the radioligand is then measured, providing a quantitative measure of its binding affinity.
Although specific data for 2-(cyclopentyloxy)aniline derivatives is lacking, it is a critical area for future investigation to fully characterize the pharmacological profile of this class of compounds and to identify any potential off-target effects.
Modulating Molecular Parameters (e.g., Lipophilicity, Electronic Properties) and their Impact on In Vitro Activity
The in vitro activity of a drug candidate is profoundly influenced by its physicochemical properties, particularly its lipophilicity and electronic characteristics. Medicinal chemists systematically modulate these parameters to optimize a compound's ability to reach and interact with its biological target.
Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to dissolve in fatty or non-polar environments. It plays a crucial role in a compound's ability to cross cell membranes and access intracellular targets. For aniline derivatives, modifications to the alkyl or aryl substituents can significantly alter lipophilicity. For instance, increasing the size of an alkyl chain or introducing halogen atoms can increase lipophilicity, which may enhance cell permeability and, consequently, in vitro activity. However, an optimal range of lipophilicity is often sought, as excessively high values can lead to poor aqueous solubility and non-specific binding.
Electronic properties , such as the electron-donating or electron-withdrawing nature of substituents on the aniline ring, can influence a compound's ability to form key interactions with its target, such as hydrogen bonds or pi-pi stacking. The electronic environment of the aniline nitrogen, for example, can affect its basicity and its potential to engage in ionic interactions. Quantitative structure-activity relationship (QSAR) studies can be employed to correlate these electronic parameters with biological activity, providing a predictive tool for the design of more potent derivatives.
The enzyme inhibition data for 2-cyclopentyloxyanisole derivatives provides concrete examples of how these parameters influence activity. The varying potencies observed with different substitutions on the aromatic ring can be attributed to a combination of steric, electronic, and lipophilic effects that collectively determine the binding affinity of the compound for the enzyme's active site.
Viii. Future Research Directions
Development of Novel Synthetic Pathways with Enhanced Sustainability
Future research will likely focus on developing greener and more efficient synthetic routes to 2-(cyclopentyloxy)aniline (B1277582) hydrochloride and its derivatives. Traditional methods for synthesizing aniline (B41778) derivatives can involve harsh reaction conditions and the use of hazardous materials. The principles of green chemistry will guide the development of new pathways that are more environmentally benign and economically viable.
Key areas of investigation will include:
Catalytic Systems: Exploring novel metal-free or earth-abundant metal catalysts to replace traditional heavy metal catalysts. This shift aims to reduce toxicity and cost while improving reaction efficiency.
Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace volatile organic compounds (VOCs) commonly used in organic synthesis.
Energy Efficiency: Developing synthetic methods that proceed under milder conditions, such as lower temperatures and pressures, potentially through photochemical or mechanochemical activation, thereby reducing energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste generation.
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Aniline Derivatives
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
|---|---|---|
| Catalysts | Often rely on precious or toxic heavy metals (e.g., Palladium, Platinum). | Focus on earth-abundant metals (e.g., Iron, Copper) or organocatalysts. |
| Solvents | Use of volatile organic compounds (VOCs) like Toluene (B28343) or Chloroform. | Utilization of water, ionic liquids, or bio-derived solvents. |
| Energy Input | Typically requires high temperatures and pressures. | Aims for ambient temperature/pressure conditions, possibly using light or mechanical energy. |
| Waste | Can generate significant stoichiometric byproducts. | Designed for high atom economy, minimizing waste streams. |
| Starting Materials | Often derived from petrochemical feedstocks. | Increased use of renewable, bio-based starting materials. |
Advanced Material Science Applications of 2-(Cyclopentyloxy)aniline Hydrochloride Derivatives (non-clinical)
The aniline scaffold is a fundamental building block for a wide range of materials, including conductive polymers and dyes researchgate.net. The incorporation of the cyclopentyloxy group offers a unique handle to modify material properties. Future research in material science could explore the use of this compound derivatives in several non-clinical areas.
Conductive Polymers: Polyaniline (PANI) is a well-known conducting polymer nih.gov. Derivatives of PANI synthesized from monomers like 2-(cyclopentyloxy)aniline could exhibit modified properties. The bulky cyclopentyloxy group might influence polymer chain packing, solubility, and processability, potentially leading to materials with tailored conductivity, thermal stability, and sensor capabilities nih.gov. Research could focus on creating thin films for applications in chemical sensors, where changes in electrical properties upon exposure to analytes like ammonia (B1221849) or moisture can be measured nih.gov.
Organic Dyes and Pigments: The aniline structure is central to many synthetic dyes. Functionalization with the cyclopentyloxy group could alter the chromophore's electronic properties, leading to shifts in absorption and emission spectra. This could result in novel dyes with specific colors or enhanced photostability for applications in textiles, coatings, or organic light-emitting diodes (OLEDs).
Functional Coatings: Polymers derived from 2-(cyclopentyloxy)aniline could be developed as functional coatings. The lipophilic nature of the cyclopentyl ring might impart hydrophobic or anti-corrosion properties to surfaces.
Table 2: Potential Material Science Applications and Influencing Factors
| Application Area | Key Property to Modify | Role of Cyclopentyloxy Group |
|---|---|---|
| Conductive Polymers | Solubility, Processability, Sensitivity | Introduces steric bulk affecting chain packing; enhances solubility in organic solvents. |
| Organic Dyes | Color (λmax), Photostability | Alters electronic structure of the chromophore; may protect against photodegradation. |
| Functional Coatings | Hydrophobicity, Corrosion Resistance | Increases lipophilicity, potentially creating a water-repellent surface barrier. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The fields of organic synthesis and material discovery are being revolutionized by artificial intelligence (AI) and machine learning (ML) nih.govresearchgate.net. These computational tools can accelerate research by predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic routes from scratch (retrosynthesis) nih.govengineering.org.cn.
Future research on this compound will benefit from these advancements in several ways:
Reaction Outcome and Yield Prediction: ML models, trained on large datasets of chemical reactions, can predict the most likely products and yields for reactions involving this compound researchgate.netdigitellinc.com. This allows researchers to prioritize experiments that are most likely to succeed, saving time and resources researchgate.net.
Condition Optimization: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts. This is particularly useful for complex, multi-component reactions digitellinc.com.
Retrosynthesis Planning: AI-driven retrosynthesis tools can propose viable synthetic pathways to novel derivatives of this compound nih.govnih.govengineering.org.cn. These programs analyze a target molecule and work backward to identify simpler, commercially available starting materials, navigating the complexities of chemical reactivity engineering.org.cn.
Table 3: AI/ML Applications in the Chemistry of this compound
| AI/ML Tool | Application | Potential Impact |
|---|---|---|
| Yield Prediction Models | Forecast the efficiency of a planned synthetic step. | Reduces failed experiments and conserves resources. |
| Optimization Algorithms | Identify the best reaction conditions (temperature, solvent, etc.). | Improves product yield and purity. |
| Retrosynthesis Software | Propose complete synthetic routes to new derivatives. | Accelerates the discovery of novel molecules and materials. |
| Property Prediction Models | Estimate physical or chemical properties of new derivatives in silico. | Guides the design of molecules with desired characteristics. |
Deeper Theoretical Investigations into Reactivity and Selectivity
A fundamental understanding of a molecule's electronic structure and reactivity is crucial for designing new reactions and materials. Theoretical and computational chemistry provides powerful tools for gaining these insights at the molecular level. Future research should employ these methods to thoroughly characterize this compound and its derivatives.
Key areas for theoretical investigation include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as orbital energies, charge distributions, and bond strengths acs.org. These calculations can explain the influence of the cyclopentyloxy group on the reactivity of the aniline nitrogen and the aromatic ring.
Reaction Mechanism Studies: Computational modeling can be used to map out the potential energy surfaces of reactions. This allows for the identification of transition states and intermediates, providing a detailed understanding of reaction mechanisms and predicting which reaction pathways are most favorable kinetically and thermodynamically nih.gov.
Structure-Reactivity Relationships: Theoretical studies can systematically investigate how different substituents on the aniline ring affect its electrochemical potential and reactivity in oxidation reactions researchgate.net. By correlating calculated parameters (like Gibbs free energies) with experimental data, predictive models such as the Hammett equation can be developed to guide the synthesis of derivatives with specific electronic properties researchgate.netnih.gov.
Table 4: Theoretical Chemistry Methods and Their Applications
| Theoretical Method | Information Gained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Electron density, molecular orbital energies, electrostatic potential. | Understanding how the cyclopentyloxy group affects the nucleophilicity of the amine and electrophilic sites on the ring. |
| Transition State Theory | Reaction energy barriers, identification of transition structures. | Elucidating mechanisms for polymerization or functionalization reactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with chemical reactivity or physical properties. | Predicting the reactivity of new derivatives before synthesis. |
| Natural Bond Orbital (NBO) Analysis | Analysis of orbital interactions and charge transfer. | Quantifying the electronic interaction between the lone pair of the nitrogen atom and the aromatic system nih.gov. |
Q & A
Basic: What are the recommended synthetic pathways for 2-(Cyclopentyloxy)aniline hydrochloride, and how can reaction yields be optimized?
Answer:
The synthesis of this compound typically involves nucleophilic substitution and reduction steps. A validated approach includes:
- Step 1: Reacting 2-hydroxyaniline with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(cyclopentyloxy)aniline.
- Step 2: Hydrochloride salt formation via reaction with HCl in an anhydrous solvent (e.g., ethanol).
- Optimization: Yield improvements (>70%) are achieved by controlling temperature (60–80°C), using excess cyclopentyl bromide (1.5 eq), and purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress can be monitored via TLC or HPLC .
Basic: How should researchers characterize the physicochemical properties of this compound?
Answer:
Key characterization methods include:
- Solubility Analysis: Test in polar (water, ethanol) and non-polar solvents (DCM, hexane). Data from analogous aniline hydrochlorides suggest high solubility in water (miscible in large amounts) but limited solubility in non-polar solvents .
- Thermal Stability: TGA/DSC to determine decomposition temperature (>200°C expected for aryl amine hydrochlorides).
- Spectroscopy:
- ¹H/¹³C NMR: Confirm cyclopentyloxy substitution (δ ~4.5 ppm for methine proton adjacent to oxygen).
- FT-IR: Detect NH₂ stretches (~3350 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
- Spill Management: Collect mechanically (avoid water jets) and dispose as hazardous waste. Prevent environmental release .
- Storage: Store at –20°C in airtight containers to prevent hygroscopic degradation. Stability data for similar compounds (e.g., cyclopentyl fentanyl HCl) indicate ≥6-year shelf life under these conditions .
Advanced: How can researchers validate analytical methods for quantifying trace impurities in this compound?
Answer:
- Method Development: Use HPLC-UV with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Calibrate against reference standards (e.g., Cayman Chemical’s ISO 17034-certified materials) .
- Validation Parameters:
- Linearity: R² >0.99 across 0.1–100 µg/mL.
- LOD/LOQ: ≤0.05 µg/mL and ≤0.1 µg/mL, respectively.
- Precision: ≤5% RSD for intra-day/inter-day replicates.
- Data Contradictions: Address batch-to-batch variability by cross-validating with LC-MS for structural confirmation of impurities .
Advanced: What mechanistic insights exist regarding the biological activity of 2-(Cyclopentyloxy)aniline derivatives?
Answer:
- Receptor Binding: Structural analogs (e.g., cyclopentyl fentanyl) suggest potential interaction with opioid receptors due to the cyclopentyl moiety enhancing lipophilicity and blood-brain barrier penetration .
- Enzyme Inhibition: Test in vitro against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values can guide toxicity profiling.
- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via HRMS to detect hydroxylated or N-dealkylated metabolites .
Advanced: How can conflicting solubility data for this compound in literature be resolved?
Answer:
- Controlled Experiments: Replicate solubility tests under standardized conditions (25°C, pH 7.4 buffer).
- Ion-Specific Effects: Compare solubility in deionized water vs. saline (0.9% NaCl) to assess chloride ion interference .
- Crystallinity Impact: Characterize polymorphs via XRD; amorphous forms may exhibit higher apparent solubility than crystalline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
